N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide
Description
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide is a benzamide derivative featuring a dihydrobenzothiazole core. Key structural elements include:
- 6-bromo substituent on the benzothiazole ring, which may influence electronic properties and steric interactions.
- 2-methoxyethyl group at the N3 position of the benzothiazole, contributing to solubility via the ether oxygen.
- Diethylsulfamoyl moiety on the benzamide ring, enhancing lipophilicity compared to smaller sulfonamide groups.
This compound likely exhibits tautomerism due to the exocyclic imine (C=N) in the benzothiazole ring, stabilized by conjugation with the sulfur atom.
Properties
IUPAC Name |
N-[6-bromo-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24BrN3O4S2/c1-4-24(5-2)31(27,28)17-9-6-15(7-10-17)20(26)23-21-25(12-13-29-3)18-11-8-16(22)14-19(18)30-21/h6-11,14H,4-5,12-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPEITHJGQKWJRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)Br)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24BrN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Attachment of the Methoxyethyl Group: This step involves the alkylation of the benzothiazole core with 2-methoxyethyl chloride in the presence of a base.
Formation of the Benzamide: The final step involves the reaction of the intermediate with 4-(diethylsulfamoyl)benzoic acid under coupling conditions, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions, typically with reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in DMF (dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe for studying biological pathways involving benzothiazole derivatives.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it could inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The closest structural analogue is N-(6-bromo-3-ethyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide (CAS 6188-13-2) . Key differences include:
| Feature | Target Compound | CAS 6188-13-2 |
|---|---|---|
| Benzothiazole N3 substituent | 2-methoxyethyl group | Ethyl group |
| Sulfamoyl group | Diethylsulfamoyl (-SO₂N(Et)₂) | Dimethylsulfamoyl (-SO₂N(Me)₂) |
| Molecular Weight | Higher (due to methoxyethyl and diethyl groups) | Lower (ethyl and dimethyl groups) |
Physicochemical and Functional Implications
- Synthetic Accessibility : Both compounds likely derive from cyclization of thioamide intermediates. The methoxyethyl substituent may require additional synthetic steps (e.g., alkylation with 2-methoxyethyl halides) compared to ethyl analogues .
Spectral and Crystallographic Data
- IR Spectroscopy : The target compound’s IR spectrum would show C=S stretching (~1240–1255 cm⁻¹) and absence of S-H bands (~2500–2600 cm⁻¹), confirming the thione tautomer, consistent with benzothiazole derivatives in .
- Crystallography : Tools like SHELX and WinGX are critical for resolving tautomeric states and hydrogen-bonding networks. For example, the diethylsulfamoyl group may form weaker hydrogen bonds compared to dimethyl analogues due to steric hindrance, altering crystal packing .
Biological Activity
N-[(2Z)-6-bromo-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-(diethylsulfamoyl)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole core , known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The presence of the bromo and diethylsulfamoyl groups enhances its reactivity and potential interactions with biological targets.
Structural Information
- Molecular Formula: C₁₄H₁₈BrN₃O₂S
- CAS Number: 864976-18-1
- SMILES Notation:
CCN(CC)S(=O)(=O)C(=O)N=C(C(C)C)C1=CC=CS1
Antimicrobial Activity
Research indicates that compounds with benzothiazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of benzothiazole showed effective inhibition against various bacterial strains, suggesting that this compound may possess similar effects.
Anticancer Properties
Benzothiazole derivatives have been explored for their anticancer activities. The compound's ability to inhibit cell proliferation in various cancer cell lines has been noted. For instance, in vitro studies showed that benzothiazole-based compounds could induce apoptosis in cancer cells through the activation of caspase pathways.
The mechanism by which this compound exerts its biological effects primarily involves:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways critical for cell survival and proliferation.
- Receptor Modulation: Interaction with certain receptors can lead to downstream signaling changes that affect cellular functions.
Case Studies
- Study on Antimicrobial Effects: A study published in the Journal of Medicinal Chemistry highlighted the effectiveness of benzothiazole derivatives against resistant bacterial strains. The findings suggested that the introduction of various substituents significantly enhanced antimicrobial activity.
- Anticancer Activity Investigation: Research conducted by Abdallah et al. (2023) demonstrated that a related benzothiazole compound induced apoptosis in human breast cancer cells through mitochondrial pathways, indicating a potential therapeutic application for this compound.
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Mechanism |
|---|---|---|---|
| N-[(2Z)-6-bromo... | Moderate to High | High | Enzyme inhibition, receptor modulation |
| Benzothiazole A | High | Moderate | Enzyme inhibition |
| Benzothiazole B | Low | High | Receptor modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
